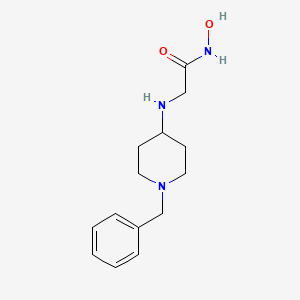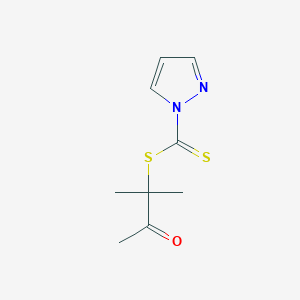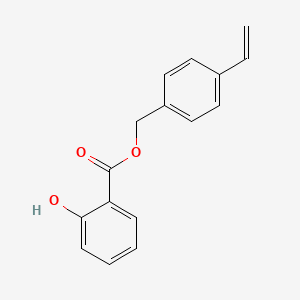![molecular formula C19H20 B14196848 [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene CAS No. 919285-09-9](/img/structure/B14196848.png)
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene: is an organic compound characterized by its unique structure, which includes a phenylethyl group attached to a penta-3,4-dien-1-yl chain, both of which are connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene typically involves the coupling of a phenylethyl halide with a penta-3,4-dien-1-yl precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which allows for the formation of the carbon-carbon bond under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of phenylethyl ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
Chemistry: In organic synthesis, [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of pharmaceuticals. Research into its biological properties could lead to the discovery of new therapeutic agents.
Medicine: Potential applications in medicine include the development of new drugs with specific biological targets. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as improved thermal stability or mechanical strength.
作用机制
The mechanism by which [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing biochemical pathways and cellular processes.
相似化合物的比较
[3-(2-Phenylethyl)penta-2,4-dien-1-yl]benzene: Similar structure but with a different position of the double bonds.
[3-(2-Phenylethyl)but-3-en-1-yl]benzene: A shorter carbon chain with fewer double bonds.
[3-(2-Phenylethyl)hex-3,4-dien-1-yl]benzene: A longer carbon chain with additional double bonds.
Uniqueness: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene is unique due to its specific arrangement of double bonds and the phenylethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
属性
CAS 编号 |
919285-09-9 |
|---|---|
分子式 |
C19H20 |
分子量 |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-2-17(13-15-18-9-5-3-6-10-18)14-16-19-11-7-4-8-12-19/h3-12H,1,13-16H2 |
InChI 键 |
HTOVRJISIVATDT-UHFFFAOYSA-N |
规范 SMILES |
C=C=C(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)

![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)



![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)

![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)

![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)


